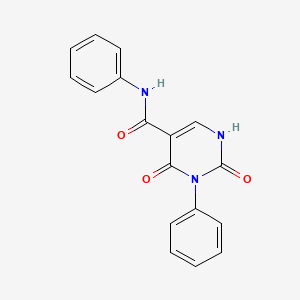![molecular formula C21H21ClN2O4S2 B11043407 Ethyl 3-({[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoate](/img/structure/B11043407.png)
Ethyl 3-({[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-({2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-3-(4-METHOXYPHENYL)PROPANOATE is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-({2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-3-(4-METHOXYPHENYL)PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-chloro-1,3-benzothiazole-2-thiol with ethyl 3-amino-3-(4-methoxyphenyl)propanoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-({2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-3-(4-METHOXYPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-({2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-3-(4-METHOXYPHENYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
ETHYL N-[2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL]CARBAMATE: Shares a similar benzothiazole moiety but differs in the functional groups attached to the core structure.
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[2-(TRICYCLO[3.3.1.1~3,7~]DEC-1-YL)ETHYL]ACETAMIDE: Another benzothiazole derivative with different substituents, leading to varied biological activities.
Uniqueness
ETHYL 3-({2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-3-(4-METHOXYPHENYL)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its interaction with certain biological targets, making it a promising candidate for further research .
Properties
Molecular Formula |
C21H21ClN2O4S2 |
|---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
ethyl 3-[[2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C21H21ClN2O4S2/c1-3-28-20(26)11-16(13-4-7-15(27-2)8-5-13)23-19(25)12-29-21-24-17-10-14(22)6-9-18(17)30-21/h4-10,16H,3,11-12H2,1-2H3,(H,23,25) |
InChI Key |
FPQZCIROVHLCNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-(pentyloxy)aniline](/img/structure/B11043325.png)
![Tetramethyl 5',5',8',9'-tetramethyl-6'-(thiophen-2-ylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11043332.png)
![6-(5-Chloro-2-methoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043342.png)
![3-(2,6-dichlorobenzyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043344.png)
![5-Amino-4-(methoxymethyl)-6-methyl-2-[(pyridin-2-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B11043347.png)
![3-(3,4-Dimethoxyphenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043355.png)
![7-(3-chlorophenyl)-3-(3-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11043359.png)
![Methyl 3-({[7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)thiophene-2-carboxylate](/img/structure/B11043367.png)
![5-amino-N-benzyl-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11043372.png)
![5-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide](/img/structure/B11043374.png)
![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11043380.png)

![7-[(Thiophen-2-yl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile](/img/structure/B11043396.png)
![6-{[4-(2-Chlorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043401.png)
